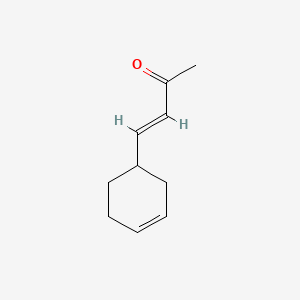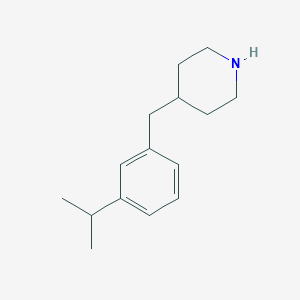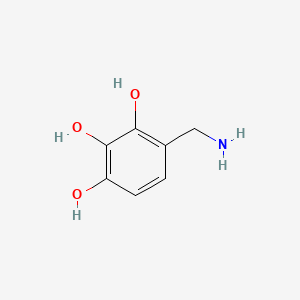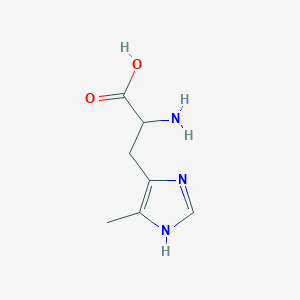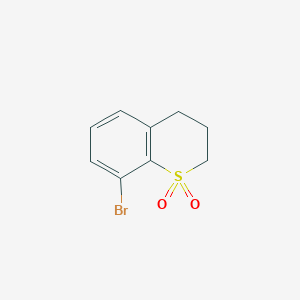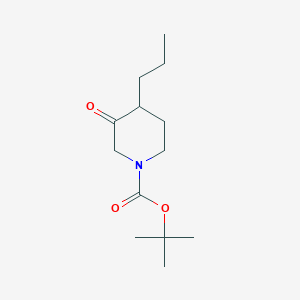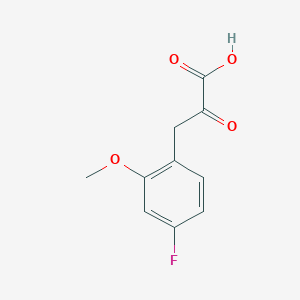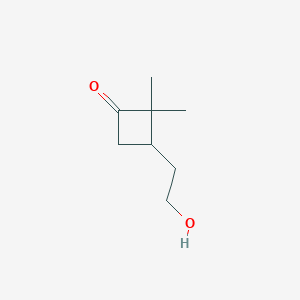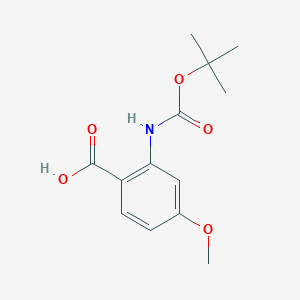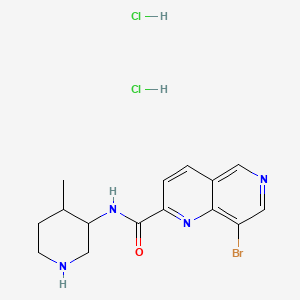![molecular formula C11H18BNO3 B13610817 [5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]methanamine](/img/structure/B13610817.png)
[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]methanamine: is an organic compound that features a furan ring substituted with a methanamine group and a tetramethyl-1,3,2-dioxaborolan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]methanamine typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methanamine group: This step involves the functionalization of the furan ring with a methanamine group, which can be done using various amination reactions.
Attachment of the tetramethyl-1,3,2-dioxaborolan-2-yl group: This is usually accomplished through a borylation reaction, where a boron-containing reagent is used to introduce the dioxaborolan group onto the furan ring.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound, such as reducing the methanamine group to an amine.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand or catalyst in various organic reactions.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug discovery and development, particularly in the design of boron-containing drugs.
Biological Probes: It can be used as a probe to study biological processes involving boron.
Industry:
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and nanomaterials.
Agriculture: It may have applications in the development of agrochemicals.
Mechanism of Action
The mechanism by which [5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]methanamine exerts its effects depends on its specific application. In drug development, for example, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The boron atom in the dioxaborolan group can form reversible covalent bonds with biological molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Phenylboronic acid pinacol ester: Similar in that it contains a boron atom bonded to a pinacol ester group.
Catecholborane: Another boron-containing compound used in organic synthesis.
Bis(pinacolato)diboron: A reagent commonly used for borylation reactions.
Uniqueness: What sets [5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]methanamine apart is its unique combination of a furan ring, a methanamine group, and a dioxaborolan group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis, catalysis, and materials science.
Properties
Molecular Formula |
C11H18BNO3 |
|---|---|
Molecular Weight |
223.08 g/mol |
IUPAC Name |
[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]methanamine |
InChI |
InChI=1S/C11H18BNO3/c1-10(2)11(3,4)16-12(15-10)9-6-5-8(7-13)14-9/h5-6H,7,13H2,1-4H3 |
InChI Key |
RDBXGCNVHXBAKE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(O2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


